N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride is a synthetic organic compound classified as a piperidine derivative. Piperidine derivatives are recognized for their diverse biological and pharmaceutical applications, including roles in drug development and chemical synthesis. This compound is particularly noted for its potential in medicinal chemistry, where it serves as a building block for more complex molecules and is investigated for various therapeutic uses.
The synthesis of N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride typically involves several key steps:
The reaction conditions typically involve:
N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride has a distinct molecular structure characterized by:
The InChI (International Chemical Identifier) for this compound is:
The InChI Key is:
These identifiers facilitate the unambiguous identification of the compound in chemical databases.
N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride participates in various chemical reactions typical of piperidine derivatives:
The mechanism of action for N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride involves its interaction with specific biological targets:
This mechanism underlies its potential therapeutic effects in various biological contexts .
N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride is typically presented as a crystalline solid. Its solubility profile includes:
Key chemical properties include:
The compound's reactivity profile suggests it can participate in typical reactions involving amines and heterocycles.
N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride has several scientific applications:
The piperidine-pyrazine hybrid architecture represents a privileged scaffold in modern drug design, exemplified by N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride. This compound features a pyrazine heterocyclic ring linked to a piperidine moiety via a carbon-nitrogen bond, creating a three-dimensional structure with distinct electronic properties. The pyrazine core (electron-deficient heteroaromatic ring) contributes to π-stacking interactions with biological targets, while the piperidine group provides a basic nitrogen center (pKa ~9-10) capable of forming salt bridges with acidic residues in binding pockets [1] [8]. The dihydrochloride salt form significantly enhances aqueous solubility—critical for pharmacokinetic optimization—by forming ionic interactions with water molecules [1]. Molecular modeling studies reveal that the piperidine ring adopts a chair conformation, positioning the nitrogen lone pair for optimal target engagement, while the pyrazine ring's planarity facilitates deep penetration into enzyme active sites [8]. This stereoelectronic complementarity underlies the scaffold's prevalence in >20 drug classes, including kinase inhibitors and receptor modulators .
Table 1: Key Structural Features of Piperidine-Pyrazine Hybrids
Structural Element | Role in Bioactivity | Molecular Properties |
---|---|---|
Pyrazine core | Facilitates π-π stacking with target proteins | Electron-deficient heteroaromatic ring; planar conformation |
Piperidine moiety | Provides basic center for ionic interactions | pKa ~9-10; sp³-hybridized nitrogen; chair conformation |
Methylamine group | Modulates lipophilicity and hydrogen bonding | Moderate steric bulk; hydrogen bond acceptor capability |
Dihydrochloride salt | Enhances solubility and crystallinity | Ionic character; hygroscopic solid; high water solubility |
Piperidine-pyrazine hybrids demonstrate exceptional versatility in targeting disease-relevant enzymes, particularly kinases and epigenetic regulators. The pyrazine component mimics purine motifs in ATP, enabling competitive inhibition at kinase catalytic sites, while the piperidine moiety projects into allosteric pockets for enhanced selectivity [7]. In epigenetics, these compounds disrupt protein-protein interactions in writer/reader complexes (e.g., bromodomains) through dual engagement mechanisms: the protonated piperidine forms salt bridges with acidic histone residues, while the pyrazine ring stacks with aromatic amino acids in binding cavities [7] [8]. N-methyl-6-(piperidin-3-yl)pyrazin-2-amine derivatives have shown submicromolar activity against SHP2 phosphatase (implicated in oncology) and cyclin-dependent kinases (CDK4/6) [1] [6]. Their balanced lipophilicity (calculated Log P ~1.2-1.8) enables sufficient membrane permeability for intracellular target engagement, while retaining water solubility (>50 mg/mL in dihydrochloride form) for formulation development [1].
Piperidine-based pharmacophores have undergone transformative optimization across decades of medicinal chemistry research. Early natural products like piperine (from Piper nigrum) established foundational SAR, demonstrating piperidine's role in enhancing blood-brain barrier permeability . First-generation synthetic derivatives (e.g., 1950s antihistamines) exploited piperidine as a cationic center for receptor binding. The 1990s saw incorporation into kinase inhibitors (e.g., imatinib analogs), where piperidine's conformational flexibility improved target selectivity [6] [8]. Contemporary designs like N-methyl-6-(piperidin-3-yl)pyrazin-2-amine represent third-generation evolution: hybridization with pyrazine enhances proteolytic stability and introduces complementary hydrogen bonding capabilities [1] . This scaffold refinement is evidenced in FDA-approved drugs such as palbociclib (CDK4/6 inhibitor) and vortioxetine (multimodal antidepressant), where piperidine-pyrazine interactions contribute significantly to target affinity [6]. Over 7,000 piperidine-related papers published in the last five years confirm ongoing innovation in this chemical space [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1